molecular formula C14H20BrNO3 B14809786 Acetic acid, (4-bromophenoxy)-, 2-(diethylamino)ethyl ester CAS No. 16737-87-4

Acetic acid, (4-bromophenoxy)-, 2-(diethylamino)ethyl ester

Cat. No.: B14809786
CAS No.: 16737-87-4
M. Wt: 330.22 g/mol
InChI Key: RPLWTHIEEDQPCO-UHFFFAOYSA-N
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Description

2-diethylaminoethyl 2-(4-bromophenoxy)acetate is an organic compound with the molecular formula C14H20BrNO3. It is known for its unique structure, which includes a bromophenoxy group and a diethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylaminoethyl 2-(4-bromophenoxy)acetate typically involves the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid. This intermediate is then esterified with 2-diethylaminoethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-diethylaminoethyl 2-(4-bromophenoxy)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-diethylaminoethyl 2-(4-bromophenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-diethylaminoethyl 2-(4-bromophenoxy)acetate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, while the bromophenoxy group may participate in binding interactions. These interactions can modulate biological processes and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-diethylaminoethyl 2-(4-chlorophenoxy)acetate
  • 2-diethylaminoethyl 2-(4-fluorophenoxy)acetate
  • 2-diethylaminoethyl 2-(4-methylphenoxy)acetate

Uniqueness

2-diethylaminoethyl 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents .

Properties

CAS No.

16737-87-4

Molecular Formula

C14H20BrNO3

Molecular Weight

330.22 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C14H20BrNO3/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

RPLWTHIEEDQPCO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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